molecular formula C16H10ClF3N4O B2918421 4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide CAS No. 338773-48-1

4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide

Cat. No.: B2918421
CAS No.: 338773-48-1
M. Wt: 366.73
InChI Key: PPNFFUJDBCRLRB-UHFFFAOYSA-N
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Description

4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide is a compound of notable interest due to its unique chemical structure, which incorporates both a quinoxaline moiety and a trifluoromethyl group. This combination endows the compound with distinctive chemical and physical properties that are highly valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide typically involves multi-step organic reactions. A common approach begins with the synthesis of 3-(trifluoromethyl)quinoxaline, which can be achieved through a condensation reaction between a suitably substituted diamine and an aldehyde followed by chlorination at the desired position. The resulting intermediate is then subjected to hydrazide formation, typically involving the reaction of an acid chloride derivative with hydrazine hydrate.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve similar reaction pathways but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide can undergo several types of chemical reactions:

  • Oxidation: : Under specific conditions, the quinoxaline ring can be oxidized, leading to various oxidized derivatives.

  • Reduction: : The compound can also be reduced, affecting either the quinoxaline or the hydrazide functional groups.

  • Substitution: : The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve varying temperature, solvent systems, and catalysts to optimize yield and selectivity.

Major Products

The major products from these reactions depend on the conditions employed but can include oxidized quinoxaline derivatives, reduced hydrazides, and various substituted analogs.

Scientific Research Applications

4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide finds applications across several fields:

  • Chemistry: : Utilized as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential antimicrobial and anti-inflammatory properties.

  • Medicine: : Investigated for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development.

  • Industry: : Employed in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide is often compared with compounds like quinoxaline derivatives with different substituents (e.g., 2-methylquinoxaline, 3-chloroquinoxaline), as well as other trifluoromethyl-substituted hydrazides.

Unique Characteristics

  • The combination of the trifluoromethyl group and the quinoxaline ring in this compound imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which distinguish it from other compounds in its class.

Properties

IUPAC Name

4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N4O/c17-10-7-5-9(6-8-10)15(25)24-23-14-13(16(18,19)20)21-11-3-1-2-4-12(11)22-14/h1-8H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNFFUJDBCRLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NNC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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